4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester
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Overview
Description
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are commonly found in various natural and bioactive compounds . The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature . This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoic acid ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine-2-thione derivatives .
Scientific Research Applications
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Benzylidenethiazolidin-4-one: Another thiazolidine derivative with enhanced pharmacological properties due to the presence of a benzylidene group.
Uniqueness
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ethyl ester moiety and the specific configuration of the thiazolidine ring contribute to its unique reactivity and pharmacological profile .
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-16-12(17)9-20-14(16)15-11-7-5-10(6-8-11)13(18)19-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
LSHQMTNKBJVOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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